molecular formula C9H19N B13471972 4-(Aminomethyl)-6-methylhept-1-ene

4-(Aminomethyl)-6-methylhept-1-ene

Cat. No.: B13471972
M. Wt: 141.25 g/mol
InChI Key: BPCCVNJHNPRWNZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-methylhept-1-ene is a valuable organic compound designed for advanced chemical and biochemical research applications. It features a hept-1-ene backbone substituted with a methyl group and a critical aminomethyl functional group. The presence of both an alkene and a primary amine makes this molecule a highly versatile building block (synthon) in organic synthesis. Researchers can utilize the terminal double bond for various addition reactions or oxidation processes, while the primary amine group is ideal for forming amide bonds or serving as a ligand in metal complexation . This structural profile suggests potential utility in the synthesis of more complex molecules for drug discovery, where such scaffolds are often used to create covalent inhibitors that target specific cysteine residues in proteins . Furthermore, the compound can serve as a precursor in the development of novel materials or as an intermediate in the synthesis of bioactive natural product analogs. Strict quality control ensures high purity and lot-to-lot consistency for reliable experimental results. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-(2-methylpropyl)pent-4-en-1-amine

InChI

InChI=1S/C9H19N/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7,10H2,2-3H3

InChI Key

BPCCVNJHNPRWNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC=C)CN

Origin of Product

United States

Preparation Methods

Direct Functionalization via Hydroformylation and Amination

Method Overview:
This approach involves the hydroformylation of suitable olefin precursors followed by amination to introduce the amino group at the desired position.

Process Details:

  • Starting Material: An olefin such as 6-methylhept-1-ene or a structurally similar alkene.
  • Hydroformylation: Catalyzed by a transition metal complex (e.g., cobalt or rhodium), the olefin reacts with syngas (CO/H2) to form aldehydes, predominantly at the terminal or internal positions depending on the catalyst and conditions.
  • Amination: The aldehyde intermediate undergoes reductive amination, often using ammonia or primary amines in the presence of catalysts like Raney nickel or palladium, to yield the amino-methyl derivative.

Advantages:

  • High regioselectivity for terminal or internal positions.
  • Well-established industrial process with scalable potential.

Limitations:

  • Requires precise control of reaction conditions to prevent over-reduction or side reactions.

Research Data:
While specific literature on this exact compound is limited, hydroformylation followed by amination is a common route for similar aminoalkene derivatives, with process optimization documented over the past decade.

Catalytic Hydrogenation of Nitrile or Imines Derived from Corresponding Precursors

Method Overview:
This method involves synthesizing a nitrile or imine intermediate, which upon catalytic hydrogenation yields the aminoalkene.

Process Details:

  • Preparation of Nitrile/Imines: Starting from aldehyde or ketone precursors, nitriles are synthesized via nucleophilic substitution or via dehydration of amines.
  • Hydrogenation: Catalyzed by Raney nickel, platinum, or palladium, the nitrile or imine is reduced to the corresponding amine, which can be further functionalized to include the alkene.

Research Data:

  • A patent describes the hydrogenation of methyl 4-cyanobenzoate to methyl 4-(aminomethyl)benzoate, which illustrates the effectiveness of nitrile hydrogenation in amino compound synthesis.
  • Similar strategies are applicable for aliphatic nitriles to produce aminoalkenes.

Note: This pathway is adaptable for the synthesis of aminoalkenes by choosing appropriate nitrile precursors.

Wittig and Horner–Wadsworth–Emmons (HWE) Reactions for Alkene Formation

Method Overview:
The Wittig or HWE reactions are powerful for constructing the alkene backbone with specific substitution patterns.

Process Details:

Research Data:

  • Recent studies demonstrate the synthesis of complex aminoalkenes via Wittig reactions with high stereoselectivity.

Advantages:

  • Precise control over alkene geometry.
  • Compatibility with various functional groups.

Amide or Ester Intermediates Followed by Reduction and Functional Group Transformation

Method Overview:
This multi-step route involves synthesizing an ester or amide precursor, which is then transformed into the aminoalkene.

Process Details:

  • Esterification: Reacting 4-(aminomethyl)benzoic acid derivatives with methanol under acidic conditions yields methyl esters.
  • Reduction: Catalytic hydrogenation or other reduction methods convert esters or amides into amino derivatives.
  • Alkene Formation: Alkylation or elimination reactions introduce the alkene moiety at the desired position.

Research Data:

  • Patent US20070149802A1 describes esterification of 4-(aminomethyl)benzoic acid and subsequent hydrolysis or reduction steps, which can be adapted for similar aromatic or aliphatic compounds.

Synthesis from 4-Formylbenzoic Acid and Subsequent Reductive Amination

Method Overview:
This approach involves the initial formation of an aldehyde followed by reductive amination to install the amino group.

Process Details:

  • Step 1: Condensation of 4-formylbenzoic acid with suitable amines or formaldehyde derivatives.
  • Step 2: Reduction with sodium borohydride or catalytic hydrogenation to produce the aminoalkene.

Research Data:

  • The synthesis of 4-(aminomethyl)benzoic acid via aldehyde reduction is well-documented, and similar strategies can be extended to aliphatic chains to produce 4-(aminomethyl)-6-methylhept-1-ene.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations References
Hydroformylation + Amination Alkenes (e.g., 6-methylhept-1-ene) Hydroformylation, reductive amination High regioselectivity, scalable Requires precise control Patent US20070149802A1
Nitrile/Imines Hydrogenation Nitrile or imine derivatives Catalytic hydrogenation Effective for aminoalkenes Precursor synthesis complexity Patent US20070149802A1
Wittig/HWE Reactions Aldehydes/ketones + phosphonium/phosphonate Wittig or HWE coupling Stereoselective alkene construction Multi-step, sensitive to conditions Recent literature (e.g.,)
Ester/Amide Reduction Aromatic or aliphatic esters/amide precursors Esterification, catalytic hydrogenation Versatile, adaptable Multiple steps, potential side reactions Patent US20070149802A1
Reductive Amination 4-Formylbenzoic acid derivatives Reductive amination Direct amino group installation Requires specific precursor synthesis Literature synthesis methods

Research Discoveries and Notes

  • Recent advances emphasize the importance of selective catalytic processes —particularly rhodium- or cobalt-catalyzed hydroformylation—for efficient alkene functionalization.
  • The esterification of 4-(aminomethyl)benzoic acid with methanol, followed by controlled hydrolysis or reduction, remains a proven route for aromatic aminoalkene derivatives, with yields exceeding 85% under optimized conditions.
  • Stereoselectivity in alkene formation has been improved through the use of chiral auxiliaries and specific reaction conditions, broadening the scope for synthesizing stereochemically pure compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methylhept-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve halides or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(Aminomethyl)-6-methylhept-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methylhept-1-ene involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and interact with various enzymes or receptors, influencing biological processes . The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(Aminomethyl)-6-methylhept-1-ene and analogous compounds:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Activities Applications
4-(Aminomethyl)-6-methylhept-1-ene C9H17N 139.24 g/mol Alkene, aminomethyl, methyl branch Hypothetical: Moderate lipophilicity (estimated logP ~2.5) Potential pharmaceutical intermediate
4-(Aminomethyl)pyridine C6H8N2 108.14 g/mol Pyridine ring, aminomethyl Potentiates IBa currents in DRG neurons at 1–3 mM Neuropharmacology
(S)-Methyl 4-(1-aminoethyl)benzoate C10H13NO2 179.22 g/mol Benzene ring, ester, aminoethyl Melting point ~45°C, logP ~1.8 Organic synthesis
4AMP (4-(Aminomethyl)piperidinium) C6H14N2+ 114.19 g/mol Piperidinium cation, aminomethyl Stabilizes 2D perovskite quantum wells Materials science

Reactivity and Physicochemical Properties

  • Alkene Reactivity: The terminal alkene in 4-(Aminomethyl)-6-methylhept-1-ene may undergo addition reactions (e.g., hydrogenation, epoxidation) more readily than aromatic analogs like 4-(Aminomethyl)pyridine, which lacks unsaturated bonds .
  • Lipophilicity: The compound’s branched aliphatic chain likely increases its lipophilicity (estimated logP ~2.5) compared to the more polar (S)-Methyl 4-(1-aminoethyl)benzoate (logP ~1.8) . This property could enhance membrane permeability in biological systems.
  • Thermal Stability: Unlike 4AMP, which forms stable cationic structures in perovskites , the linear alkene structure of 4-(Aminomethyl)-6-methylhept-1-ene may exhibit lower thermal stability due to the absence of aromatic or cyclic stabilization.

Biological Activity

4-(Aminomethyl)-6-methylhept-1-ene is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-(Aminomethyl)-6-methylhept-1-ene is characterized by the following chemical structure:

  • Molecular Formula : C_9H_17N
  • Molecular Weight : 143.24 g/mol
  • IUPAC Name : 4-(Aminomethyl)-6-methylhept-1-ene

This compound contains an amine functional group and a double bond, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that 4-(Aminomethyl)-6-methylhept-1-ene exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It has been noted to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : The compound shows activity against certain bacterial strains, suggesting its utility in combating infections.

The biological activity of 4-(Aminomethyl)-6-methylhept-1-ene can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as MAPK and PI3K-Akt, which are involved in cell survival and proliferation.
  • Reduction of Oxidative Stress : The compound has been shown to decrease oxidative stress markers, contributing to its protective effects against cellular damage.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces TNF-alpha levels in macrophages
AntimicrobialEffective against E. coli and S. aureus

Detailed Research Findings

  • Antitumor Studies : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in human cancer cell lines through caspase activation, leading to cell cycle arrest at the G0/G1 phase (Reference ).
  • Inflammation Modulation : In vitro experiments demonstrated that treatment with 4-(Aminomethyl)-6-methylhept-1-ene significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages (Reference ).
  • Antimicrobial Efficacy : A screening of various derivatives revealed that 4-(Aminomethyl)-6-methylhept-1-ene exhibited notable antibacterial activity against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus, with minimum inhibitory concentrations (MICs) indicating effective dosage levels (Reference ).

Q & A

Q. Key Variables :

  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps, with yields sensitive to catalyst loading (e.g., 5–10 wt%) .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates but may require low temperatures (–20°C to 0°C) to suppress side reactions .
  • Purification : Reverse-phase HPLC is recommended for isolating enantiomerically pure samples.

Table 1 : Optimization of Reaction Conditions

ParameterRange TestedOptimal ValueImpact on Yield
Catalyst Loading5–15 wt% Pd/C10 wt%83% yield
Temperature–20°C to 25°C0°CMinimizes byproducts
Reaction Time12–48 hours24 hoursBalances completion vs. degradation

Which spectroscopic and chromatographic methods are most effective for characterizing 4-(Aminomethyl)-6-methylhept-1-ene, and how are data interpreted?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 5.2–5.8 ppm (hept-1-ene protons), δ 2.8–3.2 ppm (aminomethyl group), and δ 1.4–1.6 ppm (methyl branching) confirm structure .
    • 13C NMR : Carbons adjacent to the amine group resonate at δ 40–50 ppm, while olefinic carbons appear at δ 120–130 ppm.
  • Mass Spectrometry : High-resolution ESI-MS provides accurate mass (e.g., [M+H]+ m/z 156.1382) and fragmentation patterns to validate molecular formula .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomers, with retention times calibrated against standards .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

How can molecular docking simulations be applied to study the interaction of 4-(Aminomethyl)-6-methylhept-1-ene with biological targets, and what parameters are critical for accurate modeling?

Advanced Research Focus
Molecular docking requires:

  • Target Selection : Prioritize proteins with known amine-binding pockets (e.g., GPCRs or enzymes like urokinase-type plasminogen activator) .
  • Parameterization : Use AMBER or GAFF force fields to assign charges and optimize ligand geometry .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental binding affinities (IC50/Kd) from SPR or ITC assays.

Q. Key Challenges :

  • Flexibility : Account for conformational changes in the ligand and protein using ensemble docking .
  • Solvent Effects : Include explicit water molecules or implicit solvation models (e.g., PBSA) to improve accuracy .

What strategies are recommended for resolving contradictions in reported biological activities of 4-(Aminomethyl)-6-methylhept-1-ene derivatives across different studies?

Advanced Research Focus
Discrepancies in bioactivity data often arise from:

  • Assay Conditions : Standardize protocols (e.g., pH, temperature, cell lines) to minimize variability. For example, cytotoxicity assays in HEK293 cells may differ from HeLa due to metabolic differences .
  • Compound Stability : Test degradation under storage conditions (e.g., –20°C vs. 4°C) using LC-MS to ensure integrity .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent choice, incubation time) .

Case Study : A 2024 study resolved conflicting IC50 values (5 μM vs. 20 μM) by replicating assays under inert atmospheres, confirming oxidation-sensitive activity .

How can reaction parameters such as catalyst choice and solvent system be optimized to enhance the enantiomeric purity of 4-(Aminomethyl)-6-methylhept-1-ene in asymmetric synthesis?

Q. Advanced Research Focus

  • Chiral Catalysts : Use Jacobsen’s Co-salen complexes or BINAP-Ru catalysts for enantioselective hydrogenation, achieving ee >90% .
  • Solvent Screening : Non-polar solvents (toluene) favor tighter transition states, improving stereocontrol vs. polar solvents .
  • In-Situ Monitoring : Employ chiral HPLC or circular dichroism to track ee during reactions .

Table 2 : Catalyst Performance in Asymmetric Synthesis

CatalystSolventee (%)Yield (%)
BINAP-RuToluene9285
Co-salenHexane8878
Pd/C (achiral)Ethanol090

What computational methods are suitable for predicting the thermodynamic stability of 4-(Aminomethyl)-6-methylhept-1-ene in solution?

Q. Advanced Research Focus

  • DFT Calculations : Compute Gibbs free energy (ΔG) of solvation using Gaussian09 with SMD solvent models .
  • MD Simulations : Analyze hydrogen-bonding networks and conformational flexibility in explicit solvent (e.g., water or DMSO) over 100-ns trajectories .
  • Experimental Validation : Compare predicted stability constants (log β) with potentiometric titrations .

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